molecular formula C6H9NOS B1428953 (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 1344946-59-3

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No. B1428953
CAS RN: 1344946-59-3
M. Wt: 143.21 g/mol
InChI Key: ACSHMDVBFQODIU-SCSAIBSYSA-N
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Description

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, also known as 2-methyl-1,3-thiazol-4-ol (MT4), is an organic compound with a molecular formula of C4H6OS. It is a white solid that is soluble in water and has a boiling point of 169 °C. MT4 has a wide range of applications in the fields of chemical synthesis, drug development, and biochemistry.

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives have been explored for their antioxidant properties, which are crucial in combating oxidative stress in biological systems. A study involved QSAR analysis of thiazole derivatives to determine the parameters of their molecular structure that contribute to their antioxidant activities. This research aids in the de novo design of new potential antioxidants, indicating the significance of thiazole compounds in developing therapeutic agents (І. Drapak et al., 2019).

Antimicrobial and Antifungal Activities

Thiazole compounds have shown promising antimicrobial and antifungal activities. One study synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and tested them against various bacterial and fungal strains. Some compounds exhibited antibacterial and antifungal activity comparable to or slightly better than standard medicinal agents (Vladimír Pejchal et al., 2015).

Anti-Breast Cancer Agents

Thiazolyl derivatives have been synthesized and evaluated for their antitumor activities, particularly against breast cancer cells. The study highlights the potential of thiazole compounds as anti-breast cancer agents, with some derivatives showing promising activity in vitro (Huda K. Mahmoud et al., 2021).

Cardioprotective Activity

The cardioprotective activity of 2-arylimino-1,3-thiazole derivatives was explored in a study where synthesized thiazole compounds were evaluated in vitro for their effects on isolated thoracic aorta rings of laboratory rats. Some compounds demonstrated a moderate to high cardioprotective effect, suggesting thiazole derivatives' potential in cardiovascular therapy (I. Drapak et al., 2019).

Molecular Aggregation Studies

Thiazole derivatives have been studied for their molecular aggregation behavior in organic solvents, revealing insights into their photophysical properties and potential applications in material science (A. Matwijczuk et al., 2016).

properties

IUPAC Name

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHMDVBFQODIU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

CAS RN

1344946-59-3
Record name (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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